2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
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Overview
Description
2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a bicyclic compound that contains both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the reaction of norbornene derivatives with amines under specific conditions. One common method includes the hydroamination of norbornene followed by reduction and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydroamination reactions, followed by purification steps such as crystallization or distillation to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group but lacking the amino group.
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol: Another related compound with an ethyl group instead of a methyl group.
Uniqueness
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h6-7,10H,1-5,9H2;1H |
InChI Key |
UCARKZZEXJJTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CN)O.Cl |
Origin of Product |
United States |
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